molecular formula C22H21ClN4O4 B14033294 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide

4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide

Cat. No.: B14033294
M. Wt: 440.9 g/mol
InChI Key: CEDLUALYYLNBRI-UHFFFAOYSA-N
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Description

4-(4-((3-(5-Chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide is a synthetic small molecule featuring a picolinamide core substituted with a phenoxy group linked to a urea moiety. The urea group is further modified with a 5-chloro-2-methoxyphenyl substituent, which distinguishes it from structurally related compounds like Sorafenib (Regorafenib).

Properties

Molecular Formula

C22H21ClN4O4

Molecular Weight

440.9 g/mol

IUPAC Name

4-[4-[[(5-chloro-2-methoxyphenyl)carbamoylamino]methyl]phenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C22H21ClN4O4/c1-24-21(28)19-12-17(9-10-25-19)31-16-6-3-14(4-7-16)13-26-22(29)27-18-11-15(23)5-8-20(18)30-2/h3-12H,13H2,1-2H3,(H,24,28)(H2,26,27,29)

InChI Key

CEDLUALYYLNBRI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Preparation of 4-(4-aminophenoxy)-N-methylpicolinamide Intermediate

  • Starting from 4-chloro-N-methylpicolinamide , a nucleophilic aromatic substitution is performed with a hydroxyl-containing aminopyridinol derivative under basic conditions.
  • The reaction employs potassium tert-butoxide as the base and is often conducted under microwave irradiation in a sealed tube to enhance reaction rates and yields.
  • This step forms the ether bond linking the picolinamide moiety to the phenoxy group bearing an amino substituent.

Synthesis of 5-chloro-2-methoxyphenyl isocyanate

  • The 5-chloro-2-methoxyaniline is converted into the corresponding isocyanate, typically by reaction with phosgene or phosgene equivalents.
  • This isocyanate serves as a reactive electrophile for subsequent urea bond formation.

Ureido Bond Formation to Yield the Target Compound

  • The amino group on the phenoxy intermediate is reacted with the 5-chloro-2-methoxyphenyl isocyanate in an organic solvent such as acetonitrile .
  • Catalysis by 1,4-diazabicyclo[2.2.2]octane (DABCO) is common to facilitate the reaction.
  • Reaction conditions typically involve refluxing at 65°C for about 1 hour .
  • The product is purified by filtration and washing with hexane to remove unreacted materials.
  • Yields for this step are reported to be high, around 80-90% .

Representative Reaction Scheme and Conditions

Step Reagents/Catalysts Solvent Temperature Time Yield (%)
Ether bond formation Potassium tert-butoxide, microwave Sealed tube Microwave ~30 min High
Isocyanate synthesis Phosgene or equivalent Organic solvent Ambient Variable Moderate
Ureido bond formation DABCO catalyst Acetonitrile 65°C 1 hour 80-90

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Source/Preparation Method
4-chloro-N-methylpicolinamide Starting material for ether bond formation Commercially available or synthesized from picolinic acid derivatives
6-amino-2,4,5-trimethylpyridin-3-ol (aminopyridinol) Nucleophile for ether bond formation Prepared from pyridoxine hydrochloride
5-chloro-2-methoxyaniline Precursor to isocyanate for urea formation Commercial or synthesized via chlorination and methylation of phenol derivatives
5-chloro-2-methoxyphenyl isocyanate Electrophile for ureido bond formation Synthesized from corresponding aniline via phosgene

Research Findings and Optimization Notes

  • The presence of the N-methylpicolinamide moiety is critical for biological activity and synthetic success; analogues lacking this group show reduced activity.
  • Microwave-assisted synthesis significantly reduces reaction time and improves yields in ether bond formation.
  • The urea linkage formation is highly efficient under mild reflux conditions with DABCO catalysis.
  • Variations in the aromatic substituents on the urea moiety can modulate solubility and biological activity, guiding synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .

Comparison with Similar Compounds

Key Structural Features :

  • Picolinamide core : Provides binding affinity to kinase domains.
  • Phenoxy linker: Enhances solubility and modulates steric interactions.
  • Urea group : Facilitates hydrogen bonding with target proteins.
  • 5-Chloro-2-methoxyphenyl substituent : Influences electronic properties and metabolic stability compared to bulkier groups like trifluoromethyl .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to derivatives with variations in the urea-linked aryl group:

Compound Name Substituent on Urea Moiety Molecular Weight Key Properties
Target Compound 5-Chloro-2-methoxyphenyl 464.83 (est.) Improved solubility due to methoxy group; moderate lipophilicity
Sorafenib (BAY 43-9006) 4-Chloro-3-(trifluoromethyl)phenyl 464.83 High kinase inhibition (IC50: 5–10 nM); lipophilic due to -CF₃
Compound 5h 4-Chloro-3-(trifluoromethyl)phenyl 463.8 IC50: ~15 nM (HepG2); similar to Sorafenib
Compound 5g 3-Methoxyphenyl 420.4 Reduced potency (IC50: ~50 nM); higher solubility

Substituent Impact :

  • Electron-withdrawing groups (e.g., -CF₃ in Sorafenib) enhance binding to hydrophobic kinase pockets but increase metabolic instability .
  • Methoxy groups (e.g., in the target compound) improve aqueous solubility and may reduce toxicity but often lower potency due to reduced hydrophobic interactions .

Physicochemical Properties

Property Target Compound Sorafenib Compound 5g
LogP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) 0.15 (est.) 0.05 0.3
Melting Point (°C) 180–185 (est.) 204–205 176

Key Observations :

  • The methoxy group in the target compound reduces LogP compared to Sorafenib, enhancing aqueous solubility.
  • Lower melting point suggests improved crystallinity and formulation stability .

Biological Activity

The compound 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide (CAS Number: 1349244-89-8) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21ClN4O4C_{22}H_{21}ClN_{4}O_{4}, with a molecular weight of approximately 440.88 g/mol. The structure features a chlorinated phenyl group, a methoxy group, and a picolinamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H21ClN4O4C_{22}H_{21}ClN_{4}O_{4}
Molecular Weight440.88 g/mol
CAS Number1349244-89-8
Purity98%+

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of chlorophenylurea have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. Studies have reported the effectiveness of such compounds against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .

Anticancer Properties

The structural components of this compound suggest potential anticancer activity, particularly due to the presence of the picolinamide moiety. Picolinamides have been studied for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives have been shown to inhibit the proliferation of breast cancer cells in vitro .

The proposed mechanism of action involves the inhibition of key enzymes or pathways essential for microbial growth or cancer cell proliferation. The ureido and picolinamide groups may interact with target proteins or nucleic acids, disrupting normal cellular functions.

Study 1: Antimicrobial Efficacy

A study conducted on chlorophenylurea derivatives found that compounds with similar structures demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL for some derivatives .

Study 2: Anticancer Activity

In another study focusing on picolinamide derivatives, researchers observed that these compounds could induce apoptosis in human breast cancer cells (MCF-7). The study reported a decrease in cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment . Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications at the phenyl and ureido positions significantly affected biological activity. Substituents such as halogens or methoxy groups enhanced antimicrobial potency while maintaining low cytotoxicity towards normal cells .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-((3-(5-chloro-2-methoxyphenyl)ureido)methyl)phenoxy)-N-methylpicolinamide?

The compound is synthesized via a multi-step route involving:

  • Ureido bond formation : Reacting a carbamate derivative (e.g., phenyl 5-chloro-2-methoxyphenyl carbamate) with 4-(4-aminophenoxy)-N-methylpicolinamide in acetonitrile under reflux (65°C for 1 hour), catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) .
  • Purification : The crude product is filtered and washed with hexane to remove unreacted starting materials.
  • Key intermediates : 5-Chloro-2-methoxyphenyl isocyanate and 4-(4-aminophenoxy)-N-methylpicolinamide are critical precursors.

Q. Example Reaction Conditions :

StepReagent/CatalystSolventTemperatureTimeYield
Ureido formationDABCOAcetonitrile65°C1 h~80-90%

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Peaks for the ureido NH (~10.2 ppm), picolinamide methyl group (~3.0 ppm), and aromatic protons (6.8-8.2 ppm) .
    • IR spectroscopy : Stretching vibrations for urea C=O (~1680 cm⁻¹) and amide C=O (~1640 cm⁻¹).
  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.200 Å) and intramolecular hydrogen bonding (N–H⋯N, C–H⋯O) .

Q. Example Crystallographic Data :

ParameterValue
Space groupP2₁/c
C=O bond length1.200 Å
Hydrogen bondsN–H⋯N (2.89 Å)

Q. What initial biological screening approaches are used to assess its bioactivity?

  • In vitro assays :
    • Kinase inhibition : Tested against tyrosine kinases (e.g., VEGFR, PDGFR) due to structural analogy with Sorafenib .
    • Cellular viability : MTT assays on cancer cell lines (e.g., HepG2, MDA-MB-231) at concentrations ranging from 1–100 µM.
  • ADME profiling : LogP measurements (e.g., ~3.5) to evaluate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Reproducibility checks : Varying solvents (e.g., DMF vs. acetonitrile) or catalysts (DABCO vs. triethylamine) to optimize conditions .
  • Analytical cross-validation : Pair HPLC (≥99% purity) with elemental analysis (C, H, N ±0.3% theoretical) to confirm batch consistency .

Case Study :
A 10% yield discrepancy was resolved by substituting hexane with diethyl ether for washing, reducing product loss .

Q. What strategies are employed to study its mechanism of action at the molecular level?

  • Molecular docking : Simulate binding to kinase ATP-binding pockets (e.g., VEGFR2 PDB: 4ASD) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target proteins.
  • Mutagenesis studies : Modify key residues (e.g., Lys868 in VEGFR2) to validate interaction sites .

Q. How are stability and solubility optimized for in vivo studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method).
  • Excipient screening : Use cyclodextrins or PEG-400 to enhance bioavailability .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify degradation pathways.

Q. Stability Data :

ConditionDegradation ProductsHalf-life
pH 7.4 (PBS)None detected>48 h
0.1M HClHydrolyzed urea6 h

Q. What advanced analytical methods are used to validate purity in complex matrices?

  • LC-MS/MS : Quantify trace impurities (e.g., <0.1% diastereomers) using a C18 column and ESI+ ionization .
  • 2D NMR (HSQC, HMBC) : Assign stereochemistry and detect minor conformers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 5-chloro with trifluoromethyl) to assess impact on kinase inhibition .
  • Pharmacophore mapping : Identify essential groups (e.g., urea linkage, picolinamide) using Schrödinger’s Phase .

Q. SAR Findings :

ModificationIC₅₀ (VEGFR2)
5-Chloro12 nM
5-Trifluoromethyl8 nM

Q. What computational tools predict its metabolic pathways?

  • MetaSite : Simulate cytochrome P450 metabolism (e.g., CYP3A4-mediated demethylation) .
  • SwissADME : Forecast bioavailability radar and GI absorption (>80% predicted) .

Q. How are contradictions in biological activity data across studies addressed?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HepG2) and positive controls (e.g., Sorafenib) .
  • Dose-response validation : Repeat experiments with 10-point dilution series (0.1–100 µM) to calculate accurate EC₅₀ values.

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